molecular formula C15H11FN2O2 B11052346 2-(5-fluoro-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetamide

2-(5-fluoro-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetamide

Cat. No.: B11052346
M. Wt: 270.26 g/mol
InChI Key: DCZVEUMIYSFNFN-UHFFFAOYSA-N
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Description

2-(5-fluoro-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-fluoro-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetamide typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Acetamide Formation: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

    Coupling with Pyridine: The final step involves coupling the benzofuran derivative with pyridine using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the acetamide to an amine.

    Substitution: Substitution reactions can introduce different substituents on the benzofuran or pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Halogenation reagents, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as intermediates in chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-fluoro-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetamide
  • 2-(5-methyl-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetamide
  • 2-(5-bromo-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetamide

Uniqueness

2-(5-fluoro-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C15H11FN2O2

Molecular Weight

270.26 g/mol

IUPAC Name

2-(5-fluoro-1-benzofuran-3-yl)-N-pyridin-3-ylacetamide

InChI

InChI=1S/C15H11FN2O2/c16-11-3-4-14-13(7-11)10(9-20-14)6-15(19)18-12-2-1-5-17-8-12/h1-5,7-9H,6H2,(H,18,19)

InChI Key

DCZVEUMIYSFNFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CC2=COC3=C2C=C(C=C3)F

Origin of Product

United States

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